Cas no 2460757-33-7 (6-Cyclopropylhexane-1-thiol)

6-Cyclopropylhexane-1-thiol 化学的及び物理的性質
名前と識別子
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- EN300-26983279
- SCHEMBL330317
- 2460757-33-7
- 6-cyclopropylhexane-1-thiol
- [S]CCCCCCC1CC1
- 6-Cyclopropylhexane-1-thiol
-
- MDL: MFCD32703368
- インチ: 1S/C9H18S/c10-8-4-2-1-3-5-9-6-7-9/h9-10H,1-8H2
- InChIKey: BEENFIJMVBNVKD-UHFFFAOYSA-N
- ほほえんだ: SCCCCCCC1CC1
計算された属性
- せいみつぶんしりょう: 158.11292175g/mol
- どういたいしつりょう: 158.11292175g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 6
- 複雑さ: 76.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 1Ų
- 疎水性パラメータ計算基準値(XlogP): 4
6-Cyclopropylhexane-1-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26983279-1g |
6-cyclopropylhexane-1-thiol |
2460757-33-7 | 95% | 1g |
$743.0 | 2023-09-11 | |
Enamine | EN300-26983279-0.1g |
6-cyclopropylhexane-1-thiol |
2460757-33-7 | 95.0% | 0.1g |
$257.0 | 2025-03-20 | |
Enamine | EN300-26983279-10g |
6-cyclopropylhexane-1-thiol |
2460757-33-7 | 95% | 10g |
$3191.0 | 2023-09-11 | |
1PlusChem | 1P028OSM-50mg |
6-cyclopropylhexane-1-thiol |
2460757-33-7 | 95% | 50mg |
$269.00 | 2024-05-21 | |
1PlusChem | 1P028OSM-250mg |
6-cyclopropylhexane-1-thiol |
2460757-33-7 | 95% | 250mg |
$516.00 | 2024-05-21 | |
1PlusChem | 1P028OSM-100mg |
6-cyclopropylhexane-1-thiol |
2460757-33-7 | 95% | 100mg |
$369.00 | 2024-05-21 | |
Enamine | EN300-26983279-2.5g |
6-cyclopropylhexane-1-thiol |
2460757-33-7 | 95.0% | 2.5g |
$1454.0 | 2025-03-20 | |
Enamine | EN300-26983279-0.5g |
6-cyclopropylhexane-1-thiol |
2460757-33-7 | 95.0% | 0.5g |
$579.0 | 2025-03-20 | |
Enamine | EN300-26983279-1.0g |
6-cyclopropylhexane-1-thiol |
2460757-33-7 | 95.0% | 1.0g |
$743.0 | 2025-03-20 | |
Enamine | EN300-26983279-5.0g |
6-cyclopropylhexane-1-thiol |
2460757-33-7 | 95.0% | 5.0g |
$2152.0 | 2025-03-20 |
6-Cyclopropylhexane-1-thiol 関連文献
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
6-Cyclopropylhexane-1-thiolに関する追加情報
Exploring 6-Cyclopropylhexane-1-thiol (CAS No. 2460757-33-7): Properties, Applications, and Innovations
6-Cyclopropylhexane-1-thiol (CAS No. 2460757-33-7) is a specialized organic compound gaining attention in synthetic chemistry and material science due to its unique structural features. The molecule combines a cyclopropyl ring with a hexane backbone terminated by a thiol (-SH) group, offering distinct reactivity and functional versatility. Researchers and industries are increasingly interested in this compound for its potential in flavor and fragrance formulations, polymer modification, and as a ligand precursor in catalytic systems. Its CAS registry number, 2460757-33-7, ensures precise identification in regulatory and commercial contexts.
The thiol functional group in 6-Cyclopropylhexane-1-thiol is pivotal for its applications. Thiols are known for their strong odor and ability to form disulfide bonds, making them valuable in cross-linking reactions and surface functionalization. Recent studies highlight its role in creating self-assembled monolayers (SAMs) for biosensors, aligning with the growing demand for wearable health tech and environmental monitoring devices. Additionally, the cyclopropyl moiety enhances steric stability, a feature exploited in drug discovery and agrochemical research.
Sustainability is a key driver in modern chemistry, and 6-Cyclopropylhexane-1-thiol aligns with this trend. Its potential as a green chemistry intermediate is under exploration, particularly in biodegradable polymer synthesis. Users searching for "eco-friendly thiol compounds" or "cyclopropyl applications in materials" will find this compound relevant. Furthermore, its compatibility with click chemistry protocols (e.g., thiol-ene reactions) makes it a candidate for 3D printing resins and adhesive formulations—topics trending in advanced manufacturing forums.
From a synthetic standpoint, CAS No. 2460757-33-7 poses intriguing challenges and opportunities. The steric hindrance from the cyclopropyl group demands optimized conditions for C-S bond formation, a frequent query among organic chemists. Recent patents describe novel routes using metal-free catalysts, addressing concerns about heavy metal residues—a hotspot in pharmaceutical synthesis. Analytical techniques like GC-MS and NMR are critical for purity verification, as impurities can affect performance in electronic materials or flavor enhancers.
In the flavor and fragrance industry, 6-Cyclopropylhexane-1-thiol is explored for its sulfurous aroma profile, potentially mimicking tropical fruit or roasted notes. This aligns with consumer demand for natural-identical flavors and clean-label products. Searches for "thiol-based flavor compounds" or "sustainable aroma chemicals" often lead to discussions about such structurally nuanced molecules.
Safety and handling of 6-Cyclopropylhexane-1-thiol follow standard thiol protocols, including inert atmosphere storage to prevent oxidation. While not classified as hazardous under major regulatory frameworks, its volatility and odor intensity necessitate proper ventilation—a detail frequently queried in industrial safety forums. Collaborative platforms like PubChem and Reaxys provide supplemental data on its physicochemical properties, aiding QSAR modeling and toxicity prediction studies.
In conclusion, 6-Cyclopropylhexane-1-thiol (CAS No. 2460757-33-7) exemplifies the intersection of structural complexity and functional utility. Its applications span from high-tech materials to consumer goods, reflecting broader trends in molecular design and sustainable innovation. As research progresses, this compound may emerge as a cornerstone in specialty chemicals, answering pressing needs in circular economy and precision synthesis.
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